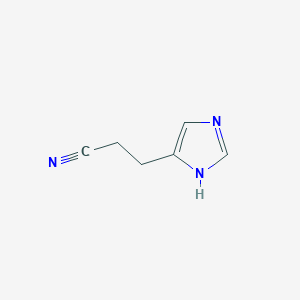

1H-Imidazole-5-propanenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1H-Imidazol-5-propanonitrilo es un compuesto orgánico heterocíclico que contiene un anillo de imidazol sustituido con un grupo propanonitrilo en la posición 5. Los imidazoles son conocidos por su versatilidad y son ampliamente utilizados en varios campos, incluyendo los farmacéuticos, agroquímicos y la ciencia de los materiales.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: 1H-Imidazol-5-propanonitrilo puede sintetizarse a través de varios métodos. Un enfoque común involucra la ciclación de amido-nitrilos. Por ejemplo, la reacción de un amido-nitrilo con un catalizador adecuado, como el níquel, en condiciones suaves puede producir el derivado de imidazol deseado . La reacción típicamente involucra pasos de proto-desmetalación, tautomerización y ciclización deshidratante.

Métodos de Producción Industrial: La producción industrial de 1H-Imidazol-5-propanonitrilo a menudo involucra la optimización de las condiciones de reacción para lograr altos rendimientos y pureza. Esto puede incluir el uso de reactores de flujo continuo, cribado de alto rendimiento de catalizadores y condiciones sin solventes para mejorar la eficiencia y reducir el impacto ambiental .

Análisis De Reacciones Químicas

Tipos de Reacciones: 1H-Imidazol-5-propanonitrilo experimenta varias reacciones químicas, incluyendo:

Oxidación: El grupo nitrilo puede oxidarse para formar amidas o ácidos carboxílicos en condiciones apropiadas.

Reducción: El grupo nitrilo puede reducirse a aminas primarias utilizando agentes reductores como el hidruro de litio y aluminio.

Reactivos y Condiciones Comunes:

Oxidación: Reactivos como el permanganato de potasio o el trióxido de cromo pueden utilizarse.

Reducción: El hidruro de litio y aluminio o la hidrogenación catalítica son métodos comunes.

Sustitución: Los agentes halogenantes, los agentes alquilantes y los agentes acilantes se utilizan con frecuencia.

Productos Principales:

Oxidación: Amidas, ácidos carboxílicos.

Reducción: Aminas primarias.

Sustitución: Varios derivados de imidazol sustituidos dependiendo de los reactivos utilizados.

Aplicaciones Científicas De Investigación

1H-Imidazol-5-propanonitrilo tiene una amplia gama de aplicaciones en la investigación científica:

Química: Sirve como un bloque de construcción para la síntesis de moléculas más complejas y materiales funcionales.

Biología: Se utiliza en el estudio de inhibidores enzimáticos y como ligando en química de coordinación.

Medicina: Los derivados de imidazol se exploran por sus potenciales propiedades terapéuticas, incluyendo actividades antimicrobianas, antifúngicas y anticancerígenas.

Industria: Se utiliza en el desarrollo de agroquímicos, colorantes y catalizadores

Mecanismo De Acción

El mecanismo de acción de 1H-Imidazol-5-propanonitrilo involucra su interacción con varios objetivos moleculares. El anillo de imidazol puede coordinarse con iones metálicos, influenciando las actividades enzimáticas y los procesos catalíticos. El grupo nitrilo puede participar en enlaces de hidrógeno y otras interacciones no covalentes, afectando la afinidad de unión y la especificidad del compuesto .

Compuestos Similares:

- 1H-Imidazol-4-propanonitrilo

- 1H-Imidazol-2-propanonitrilo

- 2-Metil-1H-imidazol-5-propanonitrilo

Comparación: 1H-Imidazol-5-propanonitrilo es único debido a su patrón de sustitución específico, que influye en su reactividad y aplicaciones. En comparación con sus análogos, puede exhibir diferentes afinidades de unión, velocidades de reacción y actividades biológicas.

Comparación Con Compuestos Similares

- 1H-Imidazole-4-propanenitrile

- 1H-Imidazole-2-propanenitrile

- 2-Methyl-1H-imidazole-5-propanenitrile

Comparison: 1H-Imidazole-5-propanenitrile is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to its analogs, it may exhibit different binding affinities, reaction rates, and biological activities.

Propiedades

IUPAC Name |

3-(1H-imidazol-5-yl)propanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3/c7-3-1-2-6-4-8-5-9-6/h4-5H,1-2H2,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKQYRFMFIZBNIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CCC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,6-Difluoro-2-azabicyclo[3.1.0]hexane](/img/structure/B11925857.png)

![2-Amino-6-bromo-7-methylimidazo[4,5-b]pyridine](/img/structure/B11925926.png)